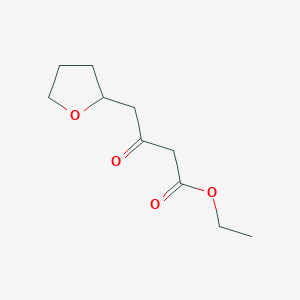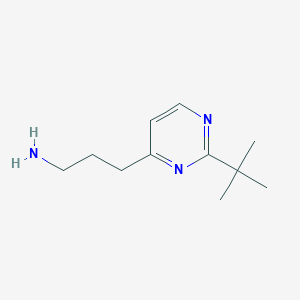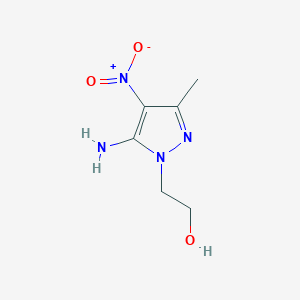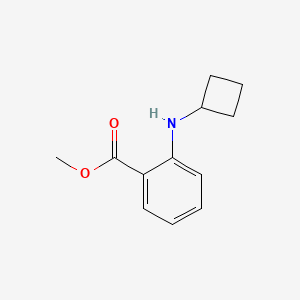
5-Bromo-2-chloro-N-ethyl-nicotinamide
Overview
Description
“5-Bromo-2-chloro-N-ethyl-nicotinamide” is an organic chemical compound. It is a derivative of nicotinamide, which is a heterocyclic aromatic compound containing a pyridine ring substituted at position 3 by a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical industrial process for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrClN2O, and its molecular weight is 263.52 g/mol. The structure of similar compounds, such as 5-Bromo-2-chloronicotinic acid, has been reported .Scientific Research Applications
Synthesis and Chemical Properties
Research into nicotinamide derivatives, including bromo and chloro substitutions, has revealed their significance in organic synthesis. For instance, the synthesis of 5-Bromo-nicotinonitrile through a series of reactions starting from 5-Bromo-nicotinic acid illustrates the compound's role in generating other valuable chemical entities (Chen Qi-fan, 2010). This pathway underscores the potential of 5-Bromo-2-chloro-N-ethyl-nicotinamide as a precursor in synthesizing complex molecules for various applications.
Medicinal Chemistry and Drug Design
Nicotinamide and its derivatives have been extensively explored for their therapeutic properties. For example, derivatives of nicotinamide have shown promise in herbicidal activity and the study of structure-activity relationships, providing insights into designing new herbicides (Chen Yu et al., 2021). Furthermore, fluorescent analogs of nicotinamide adenine dinucleotide, synthesized from nicotinamide derivatives, offer tools for biochemical research, illustrating the versatility of nicotinamide derivatives in biomedical applications (J. Barrio et al., 1972).
Material Science and Imaging
In the realm of material science, nicotinamide derivatives have been utilized in the synthesis of NMR hyperpolarizable compounds, such as nicotinamide-1-15N. This application highlights the potential of this compound in enhancing NMR imaging techniques, which could revolutionize in vivo molecular imaging studies (R. Shchepin et al., 2016).
Environmental Chemistry
The study of brominated compounds in environmental chemistry, such as their role in atmospheric reactions and interactions with other chemicals, is crucial for understanding and mitigating their impact. Research on the chemistry of atmospheric bromine indicates the environmental relevance of brominated compounds, including potential derivatives of this compound (S. Wofsy et al., 1975).
properties
IUPAC Name |
5-bromo-2-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTXXCBCOLWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




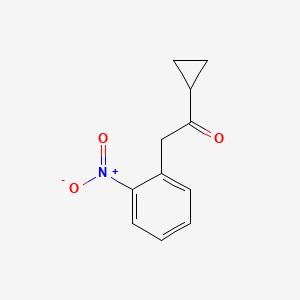


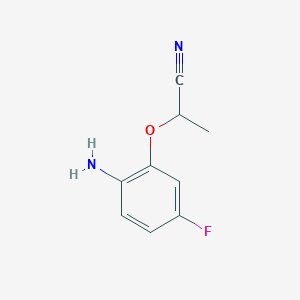
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
